molecular formula C15H12F3N B14199351 Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- CAS No. 898282-29-6

Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]-

Cat. No.: B14199351
CAS No.: 898282-29-6
M. Wt: 263.26 g/mol
InChI Key: FSNVUIDWCYKPAV-UHFFFAOYSA-N
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Description

Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- is an organic compound with the molecular formula C15H12F3N It is characterized by the presence of a benzenamine group attached to a trifluoromethyl-substituted phenyl ring through an ethylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- typically involves the reaction of benzenamine with a trifluoromethyl-substituted aldehyde under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the trifluoromethyl group. Common reagents used in this synthesis include trifluoromethylbenzaldehyde and aniline, with catalysts such as hydrochloric acid or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Introduction of various substituents on the phenyl ring, depending on the reagent used.

Scientific Research Applications

Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to form strong interactions with its targets. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzenamine, 4-(trifluoromethyl)-: Similar structure but lacks the ethylidene linkage.

    N-(4-Trifluoromethylphenyl)benzamide: Contains a benzamide group instead of an imine.

    4-(Trifluoromethyl)aniline: Similar structure but without the ethylidene linkage.

Uniqueness

Benzenamine, N-[1-[4-(trifluoromethyl)phenyl]ethylidene]- is unique due to the presence of both the trifluoromethyl group and the ethylidene linkage, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

898282-29-6

Molecular Formula

C15H12F3N

Molecular Weight

263.26 g/mol

IUPAC Name

N-phenyl-1-[4-(trifluoromethyl)phenyl]ethanimine

InChI

InChI=1S/C15H12F3N/c1-11(19-14-5-3-2-4-6-14)12-7-9-13(10-8-12)15(16,17)18/h2-10H,1H3

InChI Key

FSNVUIDWCYKPAV-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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